Cas no 2229638-95-1 (2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine)
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine
- EN300-1825323
- 2229638-95-1
-
- Inchi: 1S/C9H9FN2O2/c10-6-2-1-3-8(12(13)14)9(6)5-4-7(5)11/h1-3,5,7H,4,11H2
- InChI Key: OJSOMMJKKVPMOM-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C1CC1N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 196.06480570g/mol
- Monoisotopic Mass: 196.06480570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 71.8Ų
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825323-0.05g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1825323-0.1g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1825323-0.25g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1825323-0.5g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1825323-1.0g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1825323-2.5g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1825323-5.0g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1825323-10.0g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1825323-1g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1825323-5g |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine |
2229638-95-1 | 5g |
$3520.0 | 2023-09-19 |
2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine
Comprehensive Overview of 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine (CAS No. 2229638-95-1)
The compound 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine (CAS No. 2229638-95-1) is a structurally unique and pharmacologically relevant molecule that has garnered significant attention in recent years. This cyclopropylamine derivative, featuring a fluoro and nitro substitution on the phenyl ring, is widely studied for its potential applications in medicinal chemistry and drug discovery. Researchers are particularly interested in its role as a building block for synthesizing more complex bioactive molecules, owing to its versatile reactivity and stereochemical properties.
In the context of current scientific trends, 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine aligns with the growing demand for small-molecule modulators targeting enzymatic pathways. Its nitrophenyl moiety is often explored in protease inhibition studies, while the cyclopropylamine group is known to enhance metabolic stability—a critical factor in drug design. These attributes make it a valuable candidate for addressing challenges in structure-activity relationship (SAR) optimization, a topic frequently searched by pharmaceutical researchers.
From a synthetic chemistry perspective, the incorporation of both fluoro and nitro groups in 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine offers distinct advantages. The electron-withdrawing effects of these substituents influence the compound’s reactivity in cross-coupling reactions, a hot topic in modern organic synthesis. This property is particularly relevant to researchers investigating C-H functionalization techniques, which are widely discussed in academic forums and patent literature.
Another area of interest is the compound’s potential role in central nervous system (CNS) drug development. The cyclopropylamine scaffold is a known pharmacophore in neurotransmitter regulation, and its combination with aromatic fluoro substitutions could unlock new avenues for treating neurological disorders. This aligns with trending searches on blood-brain barrier permeability and targeted drug delivery, making the compound a subject of interdisciplinary research.
Analytical characterization of CAS No. 2229638-95-1 often involves advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS), reflecting the broader industry shift toward quality-by-design (QbD) principles. These methods ensure precise identification and purity assessment, which are critical for preclinical studies—a frequently searched term among contract research organizations (CROs).
In summary, 2-(2-fluoro-6-nitrophenyl)cyclopropan-1-amine represents a compelling case study in contemporary chemical research. Its structural features bridge multiple disciplines, from medicinal chemistry to materials science, while its synthetic versatility addresses key challenges in green chemistry and atom economy. As the scientific community continues to explore its applications, this compound is poised to remain a focal point in innovative drug discovery pipelines.
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